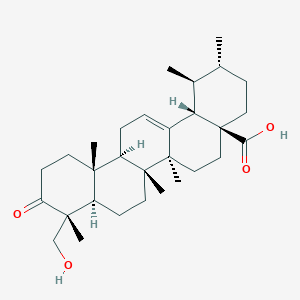
3-Oxo-23-hydroxyurs-12-en-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-23-hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by an oxo group at position 3, a carboxy group at position 28 and a hydroxy group at position 23. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a cyclic terpene ketone and a monocarboxylic acid. It derives from a hydride of an ursane.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3-Oxo-23-hydroxyurs-12-en-28-oic acid has the molecular formula C30H46O4 and a molecular weight of 470.7 g/mol. Its structural characteristics include an oxo group at position 3, a carboxy group at position 28, and a hydroxy group at position 23, which contribute to its biological activity and versatility in applications .
Pharmaceutical Development
The compound is recognized for its role in synthesizing various pharmaceutical agents. It has been particularly noted for its anti-inflammatory and analgesic properties:
- Case Study : Research indicates that derivatives of this compound exhibit significant anti-HCV (Hepatitis C Virus) activity. In vitro studies have demonstrated that compounds with specific modifications show enhanced efficacy against viral replication .
| Pharmaceutical Properties | Activity | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antiviral | Anti-HCV activity | |
| Antimicrobial | Broad-spectrum activity |
Agricultural Chemistry
In agriculture, this compound is utilized to formulate agrochemicals, enhancing the effectiveness of pesticides and herbicides:
- Application : The compound has been shown to improve crop yield by increasing resistance to pests and diseases, thereby contributing to sustainable agricultural practices .
| Agricultural Applications | Effect | References |
|---|---|---|
| Pesticide formulation | Increased efficacy | |
| Herbicide enhancement | Improved crop protection |
Biochemical Research
Researchers leverage the unique properties of this compound to study metabolic pathways and enzyme interactions:
- Research Insight : Studies have demonstrated that this compound can modulate metabolic processes in various organisms, providing insights into triterpenoid metabolism and its biological significance .
| Biochemical Insights | Research Focus | References |
|---|---|---|
| Metabolic pathways | Enzyme interaction studies | |
| Plant metabolite investigations | Role in plant defense |
Cosmetic Formulations
The compound is increasingly incorporated into skincare products due to its potential benefits for skin health:
- Benefits : Its antioxidant properties may help in promoting skin health and providing anti-aging effects. Clinical trials have suggested improvements in skin hydration and elasticity when used in formulations .
| Cosmetic Applications | Benefits | References |
|---|---|---|
| Skin health promotion | Anti-aging effects | |
| Moisturizing | Enhanced skin hydration |
Material Science
This compound is explored for developing new materials with specific properties:
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-22,24,31H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,24+,26+,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
RWFVBIQKMCLKMM-CARKBDGISA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















